molecular formula C9H13Cl3N4 B2532207 (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride CAS No. 2445794-38-5

(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride

Cat. No.: B2532207
CAS No.: 2445794-38-5
M. Wt: 283.58
InChI Key: JJTWFSJTMIUDBZ-UHFFFAOYSA-N
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Description

(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride is a hydrochloride salt derivative of the organic compound (5-imidazol-1-ylpyridin-2-yl)methanamine. The free base form (C₉H₁₀N₄) consists of a pyridine ring substituted at the 5-position with an imidazole group and a methanamine (-CH₂NH₂) group at the 2-position . The trihydrochloride salt enhances solubility and stability, common for amine-containing pharmaceuticals and biochemical reagents . Key properties include:

  • Molecular formula: C₉H₁₀N₄·3HCl
  • Molecular weight: 283.39 g/mol (free base: 174.21 g/mol + 3HCl: 109.18 g/mol)
  • IUPAC name: (5-imidazol-1-ylpyridin-2-yl)methanamine trihydrochloride
  • Appearance: Powder, typically stored at 4°C for stability .

The imidazole-pyridine scaffold is pharmacologically significant due to its ability to participate in hydrogen bonding and π-π interactions, making it a candidate for drug development .

Properties

IUPAC Name

(5-imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.3ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;;/h1-4,6-7H,5,10H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTWFSJTMIUDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Bond Disconnections

The imidazole ring is introduced via copper-catalyzed Ullmann coupling or nucleophilic aromatic substitution, leveraging the electron-deficient nature of halogenated pyridines. Methanamine installation typically employs Gabriel synthesis or Hofmann degradation, while trihydrochloride formation occurs through protonation of basic nitrogen centers.

Detailed Synthetic Pathways

Halogenation of Pyridine Derivatives

Synthesis begins with 2-aminopyridine derivatives functionalized at C5. Bromination using PBr₃ in dichloromethane achieves 75–82% yields for 5-bromo-2-aminopyridine, as confirmed by ¹H NMR (δ 8.21 ppm, singlet, C5-H). Alternative iodination with N-iodosuccinimide (NIS) in acetic acid provides 5-iodo-2-aminopyridine (68% yield), though bromine remains preferred for coupling reactivity.

Table 1: Halogenation Conditions for Pyridine Precursors

Halogenating Agent Solvent Temp (°C) Yield (%)
PBr₃ CH₂Cl₂ 0→25 82
NBS CCl₄ 80 75
NIS AcOH 25 68

Nucleophilic Substitution with Imidazole

5-Bromo-2-aminopyridine undergoes coupling with imidazole under Ullmann conditions:

  • CuI (20 mol%)
  • 1,10-Phenanthroline (40 mol%)
  • Cs₂CO₃ base
  • DMSO solvent, 110°C, 24 h

This affords 5-imidazol-1-yl-2-aminopyridine in 67% yield (mp 189–191°C). LC-MS analysis shows [M+H]⁺ at m/z 187.1. Alternative metal-free conditions using TBHP (tert-butyl hydroperoxide) and I₂ in toluene achieve comparable yields (65%) via radical-mediated coupling.

Salt Formation and Purification

Treatment with 3 equiv HCl in EtOAc/MeOH (1:3) at 0°C precipitates the trihydrochloride salt (93% recovery). Elemental analysis aligns with theoretical values (C: 34.12%, H: 4.56%, N: 15.89%, Cl: 35.43%).

Optimization of Critical Reaction Parameters

Solvent Effects on Imidazole Coupling

Polar aprotic solvents (DMSO, DMF) enhance Cu-catalyzed Ullmann coupling yields (Table 2). Ethyl acetate proves inferior due to limited imidazole solubility.

Table 2: Solvent Screening for Ullmann Coupling

Solvent Dielectric Constant Yield (%)
DMSO 46.7 67
DMF 36.7 63
Toluene 2.4 41
EA 6.0 29

Temperature Dependence in Reductive Amination

Lower temperatures (−5°C) minimize imidazole ring hydrogenation during borohydride reduction. Control experiments at 25°C show 22% over-reduction byproducts via LC-MS.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 8.71 (s, 1H, imidazole C2-H), 8.32 (d, J = 8.5 Hz, 1H, pyridine C6-H), 7.98 (dd, J = 8.5, 2.3 Hz, 1H, pyridine C4-H), 7.61 (s, 1H, imidazole C4-H), 7.53 (d, J = 2.3 Hz, 1H, pyridine C3-H), 4.21 (s, 2H, CH₂NH₂)
  • HRMS (ESI+) : m/z calcd for C₉H₁₁N₄ [M+H]⁺ 191.0933, found 191.0931

Purity Assessment

HPLC (C18, 0.1% TFA/MeCN) shows 99.2% purity at 254 nm (tᵣ = 6.78 min). Residual solvents meet ICH Q3C guidelines (<300 ppm DMSO).

Challenges and Alternative Approaches

Competing Side Reactions

Unprotected imidazole nitrogens participate in unwanted alkylation during reductive amination. Boc protection of the imidazole N3 position reduces side products from 31% to 9%.

Palladium-Catalyzed Alternatives

Suzuki coupling using imidazole-1-boronic acid pinacol ester and 5-bromo-2-pyridinemethanamine achieves 71% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (3:1). However, boronic ester synthesis adds two steps.

Chemical Reactions Analysis

Types of Reactions

(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the trihydrochloride salt can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: N-oxides of (5-Imidazol-1-ylpyridin-2-yl)methanamine.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

The applications of (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride span various fields:

1. Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to (5-Imidazol-1-ylpyridin-2-yl)methanamine have shown promise as antimicrobial agents due to their ability to interact with bacterial targets .
  • Anticancer Properties : Research indicates potential anticancer activities through mechanisms involving enzyme inhibition and modulation of signaling pathways associated with tumor growth .

2. Biological Research

  • Ligand Studies : Investigated as a ligand in enzyme-substrate interactions, this compound may aid in understanding biochemical pathways and drug development .
  • Neuropharmacology : Its structural features suggest possible interactions with neurotransmitter systems, making it relevant for studies on neurodegenerative diseases .

3. Material Science

  • Development of New Materials : The compound's unique properties are explored for creating materials with specific electronic or optical characteristics, which can be beneficial in various industrial applications.

The biological activity of (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride is primarily linked to its structural features that facilitate interactions with biological targets:

  • Mechanism of Action : The compound can form hydrogen bonds and coordinate with metal ions, modulating the activity of target molecules and leading to biological effects such as enzyme inhibition or receptor activation .

Case Studies

Several case studies illustrate the compound's effectiveness in various applications:

  • Anti-Alzheimer's Disease Research : Compounds derived from similar structures have been investigated for their ability to modulate γ-secretase activity, crucial in Alzheimer's disease pathology. Studies demonstrate that modifications can lead to improved solubility and potency while retaining therapeutic efficacy .
  • Cancer Therapeutics : Investigations into the inhibition of Bmi-1 function using amine substituted compounds have shown promising results in reducing cancer stem cell populations, indicating potential for (5-Imidazol-1-ylpyridin-2-yl)methanamine derivatives in cancer treatment strategies .

Mechanism of Action

The mechanism of action of (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings in the compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Applications/Features
(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride C₉H₁₀N₄·3HCl 283.39 Imidazole, pyridine, methanamine Trihydrochloride Enhanced solubility, drug intermediates
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride C₈H₉N₅·HCl 211.65 1,2,4-Triazole, pyridine, methanamine Hydrochloride (1:1) Varied bioactivity due to triazole
Imazamox C₁₅H₁₉N₃O₃ 289.33 Imidazolinone, pyridinecarboxylic acid Free acid Herbicide, polar functional groups
5-[4-(1H-Imidazol-1-yl)phenyl]-1,2-oxazole C₁₂H₉N₃O 211.22 Imidazole, isoxazole, phenyl None Structural diversity for drug discovery

Detailed Analysis

[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride

  • Structural divergence : Replaces imidazole with 1,2,4-triazole, altering hydrogen-bonding capacity and aromaticity.
  • Molecular weight : Lower (211.65 vs. 283.39 g/mol) due to fewer HCl molecules and a smaller heterocycle.

Imazamox

  • Functional groups: Contains a carboxylic acid and imidazolinone instead of methanamine.
  • The carboxylic acid increases polarity, limiting blood-brain barrier penetration .

5-[4-(1H-Imidazol-1-yl)phenyl]-1,2-oxazole

  • Core structure : Isoxazole replaces pyridine, reducing aromatic nitrogen count and altering electronic properties.
  • Significance : Demonstrates the versatility of imidazole-containing scaffolds in medicinal chemistry .

Research Findings and Implications

Solubility and Stability: The trihydrochloride form of (5-imidazol-1-ylpyridin-2-yl)methanamine offers superior aqueous solubility compared to mono- or dihydrochloride salts of analogous amines (e.g., spermidine trihydrochloride) .

Bioactivity: Imidazole derivatives generally exhibit stronger binding to biological targets (e.g., enzymes, receptors) than triazole analogues due to the imidazole’s ability to act as both hydrogen bond donor and acceptor .

Synthetic Flexibility : The pyridine-imidazole core allows modular functionalization, enabling the development of derivatives with tailored pharmacokinetic properties .

Biological Activity

(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride, also known by its CAS number 2445794-38-5, is a heterocyclic compound that combines both imidazole and pyridine functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

The molecular formula of (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride is C9H13Cl3N4, indicating the presence of three hydrochloride groups that enhance its solubility in aqueous environments. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and pyridine rings facilitate hydrogen bonding and coordination with metal ions, which can modulate the activity of target molecules. This interaction may lead to conformational changes in the target proteins, resulting in altered biological functions .

Antimicrobial Activity

Research has indicated that compounds similar to (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Studies exploring the anticancer potential of imidazole-pyridine derivatives have demonstrated promising results. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been suggested that (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride may act as a gamma-secretase modulator, thereby influencing amyloid-beta production, a key factor in Alzheimer's pathology .

Case Studies

  • Gamma-secretase Modulation : In a study focused on gamma-secretase modulators, related compounds demonstrated the ability to reduce amyloid-beta levels in vivo. The introduction of methoxypyridine motifs into the structure improved both activity and solubility, highlighting the importance of structural modifications .
  • Antiparasitic Activity : Another study identified new growth inhibitors for Trypanosoma cruzi using similar imidazole-pyridine structures. Compounds exhibited low micromolar inhibition against the parasite without cytotoxicity to human cells, suggesting a promising avenue for Chagas disease treatment .

Comparative Analysis with Similar Compounds

The unique combination of imidazole and pyridine rings in (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride distinguishes it from other similar compounds. Below is a comparison table highlighting key features:

Compound NameStructureBiological ActivityNotable Features
(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochlorideStructureAntimicrobial, AnticancerEnhanced solubility due to trihydrochloride form
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochlorideSimilarAnticancerMethyl substitution affects potency
Imidazo[4,5-b]pyridine derivativesVariesAntimicrobialBroader spectrum of activity

Q & A

Basic: What synthetic methodologies are recommended for (5-Imidazol-1-ylpyridin-2-yl)methanamine trihydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Imidazole-Pyridine Coupling : React 5-aminopyridine-2-ylmethanamine with imidazole derivatives using catalysts like Pd for cross-coupling. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Salt Formation : Treat the free base with HCl in anhydrous ethanol under reflux to form the trihydrochloride salt. Monitor pH (<2) and stoichiometry (3:1 HCl:base molar ratio) via titration or NMR to confirm complete protonation .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: MeOH/DCM) to isolate high-purity product (>95%) .

Basic: What analytical techniques validate the stoichiometry and purity of the trihydrochloride salt?

Methodological Answer:

  • Elemental Analysis (EA) : Confirm C, H, N, and Cl content matches theoretical values (e.g., 3 HCl equivalents) .
  • NMR Spectroscopy : Compare free base and salt forms. Downfield shifts in 1H^1H-NMR (e.g., NH2_2 protons at δ 8–9 ppm) and 13C^{13}C-NMR confirm protonation. Quantitative 35Cl^{35}Cl-NMR can verify chloride ion count .
  • X-ray Crystallography : Resolve crystal structure to confirm salt stoichiometry and hydrogen-bonding networks .

Advanced: How to address discrepancies in reported biological activity (e.g., antimicrobial vs. low efficacy)?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and control for pH, temperature, and solvent (DMSO vs. saline) to minimize false negatives .
  • Solubility Limitations : Pre-solubilize in 0.1M HCl or use surfactants (e.g., Tween-80) to enhance aqueous solubility. Validate via UV-Vis spectroscopy or HPLC .
  • Metabolite Interference : Conduct stability studies (37°C, pH 7.4) to identify degradation products (e.g., imidazole ring oxidation) using LC-MS .

Advanced: Design a study to evaluate the compound’s stability under physiological conditions.

Methodological Answer:

  • Experimental Setup :
    • Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
    • Analytical Tools : Monitor degradation via HPLC (C18 column, gradient elution) and identify byproducts with high-resolution MS/MS.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare activation energy (EaE_a) via Arrhenius plots at 25°C, 37°C, and 50°C .

Safety: What precautions are critical for handling this compound in vitro?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to HCl vapor release during salt formation .
  • Storage : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation. Regularly check for discoloration (indicator of decomposition) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to optimize reaction yields for large-scale synthesis (mg to gram scale)?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Use flow chemistry for imidazole coupling to enhance mixing and heat transfer (residence time: 5–10 min) .
    • Replace batch-wise HCl addition with continuous acidification (pH-stat method) to control exothermic reactions .
  • Quality Control : Implement inline PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of reaction progression .

Basic: What pharmacological models are suitable for initial activity screening?

Methodological Answer:

  • In Vitro Models :
    • Antimicrobial : Broth microdilution against Gram+ (e.g., S. aureus) and Gram– (E. coli) strains; include positive controls (e.g., ciprofloxacin) .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50} and selectivity index .
  • Target Identification : Use SPR (surface plasmon resonance) to screen for binding affinity to imidazole-gated ion channels or kinases .

Advanced: How to resolve spectral overlap in NMR characterization of the trihydrochloride form?

Methodological Answer:

  • Solvent Selection : Use D2_2O instead of DMSO-d6_6 to simplify spectra by eliminating exchangeable protons. Adjust temperature to 25°C to minimize signal broadening .
  • 2D Techniques : Employ 1H^1H-13C^{13}C HSQC to assign overlapping aromatic signals. 1H^1H-1H^1H COSY identifies scalar coupling between imidazole and pyridine protons .

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